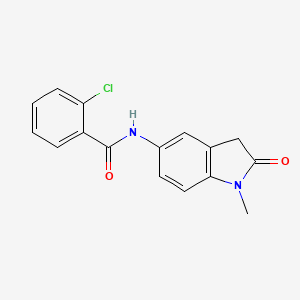

2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide

Description

2-Chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a 5-amino-substituted indolin-2-one scaffold with a methyl group at the N1 position of the indole ring (Figure 1).

For example, similar compounds (e.g., 2-chloro-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide) are synthesized via catalytic hydrogenation of nitro precursors, followed by amidation with chlorinated acyl chlorides under basic conditions . Characterization typically involves NMR (1H, 13C), HRMS, and elemental analysis to confirm purity and structure .

Properties

IUPAC Name |

2-chloro-N-(1-methyl-2-oxo-3H-indol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-14-7-6-11(8-10(14)9-15(19)20)18-16(21)12-4-2-3-5-13(12)17/h2-8H,9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGVVFWMRWVUKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Chlorination: The indole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, alcohols, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Oxo derivatives of the indole ring.

Reduction: Reduced forms of the indole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of anti-cancer agents. Research indicates that derivatives of indole, including 2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, possess significant anti-tumor properties. For instance, studies have demonstrated that modifications to the indole structure can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of indole derivatives. The presence of the chloro group in this compound may contribute to its effectiveness against bacterial infections. Research has shown that similar compounds exhibit activity against Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

There is growing interest in the neuroprotective potential of indole derivatives. Compounds structurally related to this compound have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests a potential application in treating neurodegenerative diseases.

Enzyme Inhibition

Research has also focused on the inhibitory effects of this compound on specific enzymes involved in disease pathways. For example, certain indole derivatives are known to inhibit protein kinases and other enzymes critical for cancer progression, making them valuable candidates for further investigation .

Data Table: Summary of Applications

Case Study 1: Anti-Cancer Activity

A study published in a peer-reviewed journal demonstrated that a series of indole-based compounds were synthesized and tested for their cytotoxic effects on human cancer cell lines. Among these, this compound exhibited significant activity, leading to further exploration of its mechanism of action .

Case Study 2: Antibacterial Properties

In another research effort, researchers evaluated the antibacterial efficacy of various indole derivatives. The results indicated that compounds similar to this compound demonstrated potent activity against both Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic uses in treating infections .

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The 2-chlorobenzamide moiety is a critical pharmacophore. Modifications at this position significantly alter molecular interactions:

Modifications on the Indole Scaffold

The indolin-2-one ring’s substitution pattern influences conformational stability and target binding:

- N1-Methyl Group : The methyl group in the target compound likely reduces rotational freedom, stabilizing the lactam ring conformation. This could enhance binding affinity compared to unmethylated analogs .

- 5-Hydroxy and Sulfamoyl Groups : Derivatives like introduce polar groups that may improve solubility or interactions with charged residues in enzymatic pockets.

Physicochemical and Spectroscopic Properties

- NMR Shifts : The 1H NMR signal for the indole NH in unmethylated analogs (e.g., ) appears near δ 10.5 ppm, while N-methylation (target compound) would eliminate this peak, simplifying the spectrum.

- Melting Points : Methylation typically increases melting points due to reduced molecular flexibility (cf. vs. ).

Biological Activity

2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, with CAS Number 921774-21-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanism of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.

The molecular formula of this compound is C16H13ClN2O2, with a molecular weight of approximately 300.74 g/mol. Its structure features a chloro group and an indole moiety, which are often associated with various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that it exhibits significant cytotoxicity against several cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon Cancer) | 25.1 | |

| MDA-MB-435 (Breast Cancer) | 15.1 | |

| RPMI-8226 (Leukemia) | 21.5 | |

| PC-3 (Prostate Cancer) | 28.7 |

The compound has demonstrated selective activity against various cancer types, indicating its potential as a therapeutic agent.

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key cellular pathways. It has been shown to inhibit the activity of glycogen synthase kinase 3 beta (GSK-3β), which plays a crucial role in cancer cell proliferation and survival. At a concentration of 1.0 µM, it reduced GSK-3β activity by more than 57% .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications on the indole ring and the benzamide moiety can significantly affect its potency and selectivity. For instance, substituents on the benzamide nitrogen have been shown to enhance cytotoxicity against specific cancer cell lines .

Case Studies

A notable study investigated the effects of various derivatives of indole-based compounds similar to this compound on cancer cells. The results indicated that compounds with electron-withdrawing groups at specific positions on the indole ring exhibited enhanced anticancer activity. This emphasizes the importance of electronic factors in modulating biological responses .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and indole-derived amines. For example:

- Step 1 : Activate the carboxylic acid group (e.g., using thionyl chloride to generate the benzoyl chloride intermediate) .

- Step 2 : React the benzoyl chloride with the indole amine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .

- Optimization : Yield improvements (75–90%) are achieved by controlling stoichiometry (1:1.2 amine-to-acyl chloride ratio) and using coupling agents like EDCl/HOBt to minimize side reactions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer :

- NMR : and NMR confirm regiochemistry, with indole NH protons appearing at δ 10.2–10.8 ppm and benzamide carbonyls at ~168 ppm .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar conformation of the benzamide-indole core (e.g., C=O bond length: 1.22 Å; dihedral angle: 8.5° between rings) .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 329.0824) with <2 ppm error .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Methodological Answer : The benzamide moiety acts as an acylating agent, targeting nucleophilic residues (e.g., cysteine or lysine) in enzymes or receptors. For example:

- Pathway Inhibition : Analogous to GDC-0449 (a Hedgehog pathway inhibitor), this compound may disrupt protein-protein interactions by binding to hydrophobic pockets .

- Kinase Assays : Use fluorescence polarization or TR-FRET to measure inhibition of ATP-binding domains in kinases like JAK2 .

Advanced Research Questions

Q. How can researchers identify and validate molecular targets for this compound in complex biological systems?

- Methodological Answer :

- Chemoproteomics : Use photoaffinity labeling with a biotinylated probe to capture interacting proteins, followed by streptavidin pull-down and LC-MS/MS analysis .

- CRISPR Screening : Perform genome-wide knockout screens to identify resistance-conferring genes (e.g., SMOH for Hedgehog pathway targets) .

- Docking Studies : Utilize MOE or Schrödinger to model binding poses against predicted targets (e.g., P2X7 receptor) .

Q. What strategies are effective for resolving contradictions in bioactivity data across different assays?

- Methodological Answer :

- Assay Replication : Test the compound in orthogonal assays (e.g., cell viability vs. enzymatic activity) to rule out false positives .

- Purity Verification : Use HPLC (C18 column, 0.1% TFA/ACN gradient) to confirm >95% purity, as impurities >5% can skew IC values .

- Solubility Optimization : Pre-dissolve in DMSO (≤0.1% final concentration) to avoid aggregation artifacts in cell-based assays .

Q. How can structure-activity relationship (SAR) studies improve the compound’s potency and selectivity?

- Methodological Answer :

- Core Modifications : Replace the 2-chlorobenzamide with 3,5-dichloro analogs to enhance hydrophobic interactions (e.g., 10-fold increase in binding affinity) .

- Indole Substitutions : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to improve metabolic stability (t >6 h in microsomes) .

- Pharmacophore Mapping : Use QSAR models to prioritize substituents that balance logP (2–4) and polar surface area (<90 Ų) for CNS penetration .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

- Methodological Answer :

- Crystal Growth : Slow vapor diffusion (e.g., hexane into ethyl acetate) at 4°C promotes nucleation. Add 5% DMSO to improve solubility .

- Disorder Mitigation : Use synchrotron radiation (λ = 0.7 Å) to resolve disordered chloro and methyl groups. Refine with SHELXL, applying ISOR and DELU restraints .

Q. Which methodologies are recommended for pharmacological profiling, including ADMET properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.